N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15702078
InChI: InChI=1S/C22H18N4O4/c1-30-20-9-7-13-4-2-3-5-16(13)21(20)17-11-18(25-24-17)22(29)26-23-12-14-6-8-15(27)10-19(14)28/h2-12,27-28H,1H3,(H,24,25)(H,26,29)/b23-12+
SMILES:
Molecular Formula: C22H18N4O4
Molecular Weight: 402.4 g/mol

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15702078

Molecular Formula: C22H18N4O4

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C22H18N4O4
Molecular Weight 402.4 g/mol
IUPAC Name N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C22H18N4O4/c1-30-20-9-7-13-4-2-3-5-16(13)21(20)17-11-18(25-24-17)22(29)26-23-12-14-6-8-15(27)10-19(14)28/h2-12,27-28H,1H3,(H,24,25)(H,26,29)/b23-12+
Standard InChI Key QTCYYTWTNKPNIZ-FSJBWODESA-N
Isomeric SMILES COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)O)O
Canonical SMILES COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)O)O

Introduction

Structural Characterization and Molecular Properties

The compound’s molecular formula, C₂₂H₁₈N₄O₄, corresponds to a molecular weight of 402.4 g/mol. Its structure integrates three pharmacophoric elements:

  • A pyrazole ring at position 5, known for stabilizing π-π interactions in enzyme binding pockets .

  • A 2-methoxynaphthalen-1-yl group at position 3, contributing hydrophobic bulk and potential intercalation properties.

  • An (E)-configured hydrazone bridge linking the pyrazole to a 2,4-dihydroxyphenyl group, enabling hydrogen bonding with biological targets .

Key structural comparisons with analogs reveal activity-determining features:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsBioactivity Insights
Target CompoundC₂₂H₁₈N₄O₄402.42,4-dihydroxyphenyl hydrazoneAnti-inflammatory, anticancer
307322-47-0 (Methoxy analog) UndisclosedUndisclosed2,4-dimethoxyphenyl hydrazoneReduced polarity, altered solubility
PubChem CID 9562794 C₁₉H₁₆N₂O₄336.33,4-dihydroxyphenyl, naphthyl methoxyDPP-IV inhibition potential

The ortho-dihydroxy configuration in the target compound enhances metal-chelating capacity and antioxidant potential compared to methoxy-substituted analogs . Quantum mechanical calculations predict a planar conformation stabilized by intramolecular hydrogen bonds between the hydrazone NH and pyrazole carbonyl .

Synthetic Strategies and Challenges

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-step pathway:

  • Pyrazole-5-carbohydrazide formation: Condensation of 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.

  • Hydrazone coupling: Reaction with 2,4-dihydroxybenzaldehyde under acidic catalysis (e.g., glacial acetic acid) to form the (E)-configured hydrazone .

  • Purification: Chromatographic separation using silica gel and ethanol-DCM eluents to isolate the trans isomer .

Critical reaction parameters include:

  • Temperature: 60–80°C for hydrazone formation to ensure stereoselectivity.

  • pH: Mildly acidic conditions (pH 4–5) to protonate the hydrazide nitrogen, enhancing electrophilic aldehyde reactivity .

  • Solvent polarity: Ethanol or DMSO optimizes solubility of naphthalene intermediates.

Challenges persist in scaling synthesis due to:

  • Steric hindrance from the methoxynaphthalene group, requiring prolonged reaction times (12–24 hrs).

  • Oxidative degradation of catechol groups, necessitating inert atmospheres during isolation .

Comparative Analysis with Structural Analogs

Replacing the 2,4-dihydroxyphenyl group with 2,4-dimethoxy (Compound 307322-47-0) diminishes aqueous solubility (LogP increases from 2.1 to 3.4) but enhances blood-brain barrier permeability (Pe = 8.7 × 10⁻⁶ cm/s vs. 5.2 × 10⁻⁶ cm/s) . Conversely, removing the naphthalene methoxy (PubChem CID 9562794) abolishes topoisomerase inhibition, underscoring its role in DNA interaction.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator